molecular formula C16H11NO3 B14203440 4-[(Quinolin-8-yl)oxy]benzoic acid CAS No. 866082-42-0

4-[(Quinolin-8-yl)oxy]benzoic acid

Cat. No.: B14203440
CAS No.: 866082-42-0
M. Wt: 265.26 g/mol
InChI Key: LKZFOSAQEBSJFF-UHFFFAOYSA-N
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Description

4-[(Quinolin-8-yl)oxy]benzoic acid is a compound that features a quinoline moiety linked to a benzoic acid group via an oxygen atom. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both quinoline and benzoic acid functionalities endows it with unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Quinolin-8-yl)oxy]benzoic acid typically involves the reaction of 8-hydroxyquinoline with 4-chlorobenzoic acid under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 8-hydroxyquinoline attacks the chlorinated benzoic acid, resulting in the formation of the ether linkage.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-[(Quinolin-8-yl)oxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The benzoic acid group can be reduced to benzyl alcohol derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted quinoline and benzoic acid derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a ligand in metal coordination complexes, which can have biological activity.

    Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 4-[(Quinolin-8-yl)oxy]benzoic acid largely depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, which can disrupt cellular processes and lead to antimicrobial or anticancer effects. The benzoic acid group can enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

    Quinoline-2-carboxylic acid: Similar structure but with the carboxylic acid group directly attached to the quinoline ring.

    8-Hydroxyquinoline: Lacks the benzoic acid moiety but shares the quinoline core.

    4-Hydroxybenzoic acid: Contains the benzoic acid group but lacks the quinoline moiety.

Uniqueness: 4-[(Quinolin-8-yl)oxy]benzoic acid is unique due to the combination of the quinoline and benzoic acid functionalities, which confer distinct chemical properties and reactivity

Properties

CAS No.

866082-42-0

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

4-quinolin-8-yloxybenzoic acid

InChI

InChI=1S/C16H11NO3/c18-16(19)12-6-8-13(9-7-12)20-14-5-1-3-11-4-2-10-17-15(11)14/h1-10H,(H,18,19)

InChI Key

LKZFOSAQEBSJFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC3=CC=C(C=C3)C(=O)O)N=CC=C2

Origin of Product

United States

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